Ctpb

概要

説明

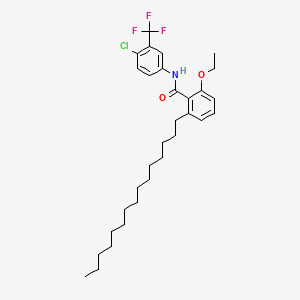

N-(4-クロロ-3-トリフルオロメチル-フェニル)-2-エトキシ-6-ペンタデシル-ベンズアミドは、一般にCTPBとして知られており、p300ヒストンアセチルトランスフェラーゼ酵素の強力な活性化剤です。この化合物は、ヒストンのアセチル化を促進し、それによって遺伝子発現に影響を与える能力により、エピジェネティクスの分野において重要です。

作用機序

CTPBは、p300ヒストンアセチルトランスフェラーゼ酵素を選択的に活性化することによって作用を発揮します。この活性化は、ヒストンH3およびH4のアセチル化の増加につながり、これは次に標的遺伝子の転写を強化します。this compoundの分子標的は、p300酵素とその関連するタンパク質複合体を含みます。その作用機序に関与する経路は、主にクロマチンリモデリングと遺伝子発現調節に関連しています .

類似化合物の比較

This compoundは、p300ヒストンアセチルトランスフェラーゼ酵素を選択的に活性化する点でユニークです。類似の化合物には次のものがあります。

N-(4-クロロ-3-トリフルオロメチル-フェニル)-2-エトキシ-ベンズアミド: this compoundの簡略化されたアナログで、同等またはそれ以上の活性があります。

ヒストンアセチルトランスフェラーゼ阻害剤: C646やA-485など、ヒストンアセチルトランスフェラーゼを活性化するのではなく、阻害する化合物。this compoundは、p300の特異的な活性化により際立っており、他の化合物では、ヒストンアセチルトランスフェラーゼファミリー内のより広範なまたは異なる標的を持つ可能性があります .

生化学分析

Biochemical Properties

In Bacillus subtilis, CtpB is involved in the regulation of cell-cell signaling during spore formation . It acts as a protease, forming a gated tunnel that controls access to its proteolytic sites . This proteolytic activity is regulated by PDZ domains that rearrange upon substrate binding .

In Mycobacterium tuberculosis, this compound is a plasma membrane copper (I) transporting P-type ATPase . It is associated with copper (I) transport from mycobacterial cells .

Cellular Effects

This compound influences cellular processes in both Bacillus subtilis and Mycobacterium tuberculosis. In Bacillus subtilis, it regulates cell-cell signaling during spore formation . In Mycobacterium tuberculosis, it is involved in the transport of copper (I) across the plasma membrane , which is crucial for the mycobacterial response to the hostile environment inside macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through distinct mechanisms in different organisms. In Bacillus subtilis, it forms a ring-like protein scaffold penetrated by two narrow tunnels . Access to the proteolytic sites within these tunnels is controlled by PDZ domains that rearrange upon substrate binding . In Mycobacterium tuberculosis, this compound is associated with copper (I) transport from mycobacterial cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Its role in spore formation in Bacillus subtilis and copper (I) transport in Mycobacterium tuberculosis suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways related to spore formation in Bacillus subtilis and copper (I) transport in Mycobacterium tuberculosis

Transport and Distribution

In Mycobacterium tuberculosis, this compound is a plasma membrane protein involved in the transport of copper (I) across the plasma membrane

Subcellular Localization

The subcellular localization of this compound varies depending on the organism. In Bacillus subtilis, it is involved in the regulation of cell-cell signaling during spore formation . In Mycobacterium tuberculosis, it is a plasma membrane protein involved in the transport of copper (I) across the plasma membrane .

準備方法

CTPBは、アミド結合の形成を含む一連の化学反応によって合成されます。合成経路は通常、4-クロロ-3-トリフルオロメチル-アニリンと2-エトキシ-6-ペンタデシル-ベンゾイルクロリドを適切な条件下で反応させて、目的のアミドを生成することを伴います。反応は通常、反応中に生成された塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます .

化学反応の分析

科学的研究の応用

CTPBは、科学研究において幅広い用途があります。

化学: this compoundは、ヒストンアセチルトランスフェラーゼ酵素の活性化とその遺伝子発現における役割を研究するためのツールとして使用されます。

生物学: 生物学的調査では、this compoundは、分化、増殖、アポトーシスなどの細胞プロセスに対するヒストンアセチル化の影響を調査するために使用されます。

医学: this compoundは、癌や神経変性疾患を含むエピジェネティックな調節不全に関連する疾患の治療における潜在的な治療用途があります。

類似化合物との比較

CTPB is unique in its selective activation of the p300 histone acetyltransferase enzyme. Similar compounds include:

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: A simplified analog of this compound with comparable or higher activity.

Histone acetyltransferase inhibitors: Compounds that inhibit rather than activate histone acetyltransferases, such as C646 and A-485. This compound stands out due to its specific activation of p300, whereas other compounds may have broader or different targets within the histone acetyltransferase family .

特性

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43ClF3NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-24-19-17-20-28(38-4-2)29(24)30(37)36-25-21-22-27(32)26(23-25)31(33,34)35/h17,19-23H,3-16,18H2,1-2H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBMVMAXKOGYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437930 | |

| Record name | CTPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586976-24-1 | |

| Record name | CTPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of CTPB?

A1: this compound is primarily used as a binder in solid composite propellants due to its desirable mechanical properties and ability to be cured into a rubbery network. [, , ]

Q2: What are the common curing agents used for this compound and how do they impact its properties?

A2: this compound can be cured with various agents, including imine tris-[1-(2-methyl)-aziridinyl]phosphine oxide (MAPO) and epoxides. MAPO alone increases the rate of scission reactions, while mixtures of MAPO and epoxides improve properties like tensile strength and thermal stability. [, , ]

Q3: How does the addition of ammonium perchlorate (AP) affect this compound curing and properties?

A3: AP, a common oxidizer in propellants, increases the rate of scission reactions in this compound cured with both MAPO and MAPO-epoxide mixtures. []

Q4: What is the impact of adding carbon black to this compound?

A4: Carbon black acts as a reinforcing filler in this compound, increasing its tensile strength, modulus, and thermal stability, while decreasing strain at break. [, ]

Q5: How does this compound interact with epoxy resins?

A5: this compound can be blended with epoxy resins to improve their toughness. The carboxyl groups of this compound react with the oxirane rings of epoxy, forming a crosslinked network. [, ]

Q6: How does the molecular weight distribution of this compound relate to its functionality?

A6: Fractionation studies using techniques like gel permeation chromatography and infrared spectroscopy suggest a correlation between molecular weight distribution and the type and amount of functional groups present in this compound. []

Q7: What are the key factors affecting the rheological behavior of this compound gels containing organoclay?

A7: Temperature, shear-induced orientation of clay sheets, and temperature-sensitive polymer-clay interactions significantly influence the rheological behavior of this compound/organoclay nanocomposite gels. []

Q8: How does aging impact this compound and its performance in propellants?

A8: Aging, particularly at elevated temperatures, leads to increased viscosity, molecular weight, and eventual gelling of this compound. This degradation, primarily due to oxidation, negatively impacts the mechanical properties and ignition temperature of this compound-based propellants. [, , ]

Q9: Can the lifetime of this compound as a propellant binder be predicted?

A9: By applying the Arrhenius equation to temperature-aging data, the useful lifetime of this compound as a binder at 20°C has been estimated to be approximately 10 years. []

Q10: What is the biological function of this compound protease?

A10: this compound is a serine protease involved in regulating the activity of the transcription factor σK during sporulation in Bacillus subtilis. [, , ]

Q11: How does this compound interact with other proteins in the σK activation pathway?

A11: this compound, along with another serine protease, SpoIVB, cleaves the regulatory proteins SpoIVFA and BofA. This cleavage event releases the inhibition on SpoIVFB, a metalloprotease, allowing it to process inactive pro-σK into its active form. [, , , ]

Q12: Does this compound have a role in Mycobacterium tuberculosis?

A12: Yes, this compound in Mycobacterium tuberculosis is involved in copper homeostasis and aids the bacterium in adapting to the host's copper nutritional immunity. []

Q13: What is the structural significance of the PDZ domain in this compound?

A13: The PDZ domain in this compound plays an inhibitory role by blocking the active site of the protease, preventing premature activation of the σK pathway. This is in contrast to other PDZ-containing proteases where the PDZ domain can be stimulatory. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。